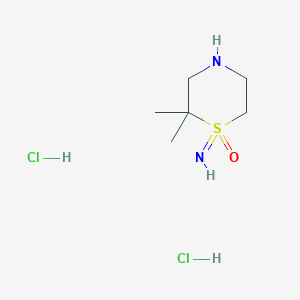

1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

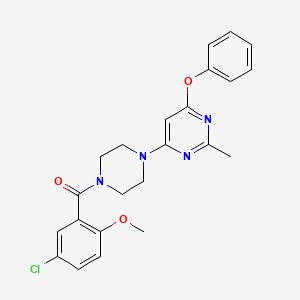

1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.

Mechanism of Action

Target of Action

The primary targets of 1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride, also known as EN300-7548831, are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various physiological processes. The CB1 receptor is involved in the modulation of neurotransmitter release, while 11 βHSD1 plays a key role in the regulation of glucocorticoid action within cells .

Mode of Action

EN300-7548831 interacts with its targets, the CB1 receptor and 11 βHSD1, through a binding interaction mechanism . This interaction results in changes in the activity of these targets, which can lead to alterations in the physiological processes they regulate .

Biochemical Pathways

The interaction of EN300-7548831 with its targets affects various biochemical pathways. For instance, the binding of this compound to the CB1 receptor can influence the endocannabinoid system, which plays a role in a wide range of functions, including pain sensation, mood, and memory . Similarly, its interaction with 11 βHSD1 can impact the glucocorticoid pathway, influencing processes such as inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of EN300-7548831 involve its absorption, distribution, metabolism, and excretion (ADME) properties . The sulfoximine group in EN300-7548831 often improves its ADME/Tox profile, enhances potency, and is chemically and metabolically stable . These properties impact the bioavailability of EN300-7548831, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of EN300-7548831’s action depend on its interaction with its targets and the subsequent changes in the associated biochemical pathways . For example, its interaction with the CB1 receptor can modulate neurotransmitter release, potentially influencing neurological functions such as pain sensation and mood . Its interaction with 11 βHSD1 can affect glucocorticoid action within cells, potentially influencing processes such as inflammation and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7548831. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Moreover, the physiological environment within the body, including factors such as the presence of other drugs, can influence the efficacy of EN300-7548831 .

Preparation Methods

The synthesis of 1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction proceeds through a cyclization process, often promoted by an electrogenerated base, resulting in the formation of the desired thiazinane derivative . The reaction conditions usually include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions

Scientific Research Applications

1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: It serves as a probe for studying enzyme mechanisms and interactions, particularly those involving sulfur and nitrogen-containing compounds.

Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific reactivity profiles and stability under various conditions.

Comparison with Similar Compounds

1-Imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride can be compared with other thiazinane derivatives, such as:

1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.

(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.

Cephradine: An antibiotic used in the treatment of bacterial infections.

The uniqueness of this compound lies in its specific structural features and reactivity, which enable it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name |

1-imino-2,2-dimethyl-1,4-thiazinane 1-oxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS.2ClH/c1-6(2)5-8-3-4-10(6,7)9;;/h7-8H,3-5H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWAJNOGVLRDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCS1(=N)=O)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)

![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2592134.png)

![4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592136.png)

![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)

![2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2592140.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)

![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2592148.png)

![6-chloro-N-{[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2592150.png)

![Tert-butyl (2S)-2-[4-(but-2-ynoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2592153.png)

![N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2592156.png)